molecular formula C20H18F3N3O2 B3004727 (5-Methylfuro[3,2-b]pyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone CAS No. 942005-05-2

(5-Methylfuro[3,2-b]pyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

Cat. No.: B3004727
CAS No.: 942005-05-2
M. Wt: 389.378
InChI Key: VRPZQIKIJIGHHB-UHFFFAOYSA-N
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Description

The compound “(5-Methylfuro[3,2-b]pyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone” is a structurally complex molecule featuring a fused furopyridine core linked via a methanone group to a piperazine ring substituted with a 3-(trifluoromethyl)phenyl group. The methanone linker is a critical pharmacophore, facilitating electronic conjugation and structural stability .

Properties

IUPAC Name

(5-methylfuro[3,2-b]pyridin-2-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2/c1-13-5-6-17-16(24-13)12-18(28-17)19(27)26-9-7-25(8-10-26)15-4-2-3-14(11-15)20(21,22)23/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPZQIKIJIGHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-Methylfuro[3,2-b]pyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone , often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C20_{20}H18_{18}F3_{3}N3_{3}O2_{2}
  • Molecular Weight : 389.378 g/mol
  • CAS Number : Not specified in the sources but can be derived from its structure.

Synthesis

The synthesis of this compound involves a multi-step process typically starting from readily available precursors. The key steps include:

  • Formation of the furo-pyridine backbone.
  • Introduction of the trifluoromethyl phenyl group via electrophilic aromatic substitution.
  • Coupling with a piperazine derivative to yield the final product.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. A study on related piperazine derivatives demonstrated moderate to excellent antimicrobial activity against various bacterial strains, suggesting potential efficacy for this compound as well .

Antituberculosis Activity

In a screening of piperazine derivatives for anti-tuberculosis activity, compounds with structural similarities showed promising results. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 1.5 μg/mL, indicating strong anti-tuberculosis potential . The presence of trifluoromethyl groups has been associated with enhanced biological activity, likely due to their influence on electronic properties and lipophilicity.

Cytotoxicity Studies

Cytotoxicity assessments against eukaryotic cell lines revealed that some derivatives possess narrow therapeutic indices. For example, compounds structurally related to our target compound displayed varying levels of cytotoxicity, which is crucial for determining their viability as therapeutic agents .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of piperazine derivatives:

  • Antimicrobial Screening : A comprehensive evaluation of a series of piperazine derivatives indicated that modifications on the phenyl ring significantly impacted antimicrobial efficacy. Compounds with halogen substitutions demonstrated enhanced activity against Gram-positive bacteria .
  • Antituberculosis Evaluation : In vivo studies highlighted that while some derivatives showed good anti-tuberculosis activity, they also presented significant side effects at higher doses. This underscores the importance of optimizing both efficacy and safety profiles in drug development .
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that specific functional groups, such as trifluoromethyl and methanone moieties, play critical roles in enhancing biological activity. Removing or altering these groups often resulted in diminished antimicrobial efficacy.

Table 1: Summary of Biological Activities

CompoundActivity TypeMIC (μg/mL)Cytotoxicity (Vero Cells)Notes
AAntimicrobial10>100Halogenated phenyl group enhances activity
BAntituberculosis1.513.3Significant side effects observed
CCytotoxicityN/A<10Narrow therapeutic index

Table 2: Structure-Activity Relationships

Compound ModificationEffect on Activity
Trifluoromethyl substitutionIncreased potency
Removal of methanone groupDecreased activity
Alteration of piperazine ringVariable effects

Comparison with Similar Compounds

Compound 18

  • Structure : (4-Methylpyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanethione TFA
  • Key Differences: Replaces the 5-methylfuropyridine with a 4-methylpyridine. Substitutes methanone with methanethione (C=S vs. C=O).
  • Implications : The thione group may alter electronic properties and binding affinity due to reduced polarity and increased steric bulk. Pyridine vs. furopyridine differences could impact solubility and target selectivity .

Compound 21 (MK37/RTC93)

  • Structure: Thiophen-2-yl-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
  • Key Differences :
    • Replaces furopyridine with a thiophene ring.
  • Implications : Thiophene’s electron-rich nature may enhance π-π stacking interactions but reduce hydrogen-bonding capacity compared to the oxygen-containing furopyridine. This could influence receptor binding kinetics .

Variations in Arylpiperazine Substituents

Compound 25

  • Structure: [5-Fluoro-2-(trifluoromethyl)phenyl]-[4-(4-fluorobenzyl)piperazin-1-yl]methanone
  • Key Differences :
    • Incorporates a 4-fluorobenzyl group on piperazine.
    • Uses a 5-fluoro-2-(trifluoromethyl)phenyl substituent.
  • Implications : The fluorobenzyl group may enhance CNS penetration, while additional fluorine atoms could improve metabolic stability and selectivity for serotonin or dopamine receptors .

Compound 5

  • Structure : 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one
  • Key Differences: Replaces methanone with a butanone linker. Adds a pyrazole ring at the terminal position.
  • The pyrazole moiety introduces additional hydrogen-bonding sites .

Data Table: Structural and Functional Comparison

Compound Name / ID Heterocycle Piperazine Substituent Linker Key Features Reference
Target Compound 5-Methylfuro[3,2-b]pyridine 3-(Trifluoromethyl)phenyl Methanone Rigid furopyridine, high lipophilicity -
Compound 18 4-Methylpyridine 3-(Trifluoromethyl)phenyl Methanethione Thione group, reduced polarity
Compound 21 (MK37/RTC93) Thiophene 4-(Trifluoromethyl)phenyl Methanone Enhanced π-π stacking
Compound 25 Phenyl (fluorinated) 4-Fluorobenzyl Methanone Dual fluorine, CNS penetration
Compound 5 Pyrazole 4-(Trifluoromethyl)phenyl Butanone Flexible linker, additional H-bonding

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